N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34ClN3O3S/c1-17(2)22(18-8-10-20(11-9-18)25(3,4)5)28-24(30)19-12-15-29(16-13-19)33(31,32)21-7-6-14-27-23(21)26/h6-11,14,17,19,22H,12-13,15-16H2,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHJUZRDRUEOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide, commonly referred to as a sulfonamide derivative, has garnered attention in various fields, particularly in pharmacology and agricultural sciences. This article explores its biological activity, including its mechanism of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Sulfonamide group : Known for its antibacterial properties.
- Piperidine ring : Often associated with psychoactive effects and potential use in treating neurological disorders.
- Chloropyridine moiety : Contributes to the compound's biological activity through interactions with specific receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, a crucial enzyme in bacterial folate synthesis, which is essential for DNA replication and repair.
- Receptor Modulation : The chloropyridine component interacts with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical balance.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against a range of Gram-positive and Gram-negative bacteria. |
| Antiparasitic | Exhibits activity against protozoan parasites, making it useful in veterinary medicine. |
| Neurological Effects | Modulates neurotransmitter systems, showing potential for treating anxiety and depression. |
Efficacy in Case Studies
- Antimicrobial Efficacy :
- Antiparasitic Activity :
- Neurological Applications :
Research Findings
Recent research has focused on optimizing the compound's efficacy while minimizing side effects. Some notable findings include:
- Structure-Activity Relationship (SAR) : Variations in the tert-butyl group have shown to influence the potency of the compound against specific bacterial strains.
- Combination Therapy : Studies suggest that combining this compound with other antibiotics may enhance efficacy and reduce resistance development .
Scientific Research Applications
Pharmacological Properties
This compound has been studied for its potential as a therapeutic agent in several medical conditions, particularly due to its structural characteristics that suggest activity in modulating biochemical pathways.
- Cyclic Nucleotide Phosphodiesterase Inhibition : Research indicates that compounds similar to N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide may inhibit cyclic nucleotide phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, potentially offering therapeutic benefits for cardiovascular diseases and neurological disorders .
Case Studies
- Neuroprotective Effects : A study demonstrated that related sulfonamide compounds exhibit neuroprotective effects by preventing neuronal apoptosis in models of neurodegeneration. The modulation of apoptotic pathways was significant, indicating that this compound could be further explored for treating neurodegenerative diseases .
- Anti-inflammatory Activity : Other studies have highlighted the anti-inflammatory properties of similar sulfonamide derivatives. These compounds have shown efficacy in reducing pro-inflammatory cytokines and mediators in various inflammatory models, suggesting a potential role in treating chronic inflammatory diseases .
Pesticidal Properties
Given the structural similarities to known agrochemicals, this compound may also possess pesticidal properties. Research into sulfonamide derivatives has indicated their effectiveness against various pests and pathogens.
- Insecticidal Activity : Preliminary studies suggest that this compound could act as an insecticide by disrupting the normal physiological processes in target species. Further investigations are needed to establish specific efficacy against agricultural pests.
Data Table: Summary of Applications
Chemical Reactions Analysis
Synthetic Pathway for Sulfonamide Formation
The 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide moiety likely originates from a sulfonylation reaction.
-
Reaction Mechanism :
-
Step 1 : React piperidine-4-carboxylic acid with 2-chloropyridine-3-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
-
Step 2 : Subsequent coupling of the sulfonylated piperidine with an amine (e.g., tert-butylphenyl-substituted amine) using carbodiimide coupling agents (e.g., EDCl, DCC) or HOBt.
-
-
Key Observations :
Coupling of Fragments
The final assembly involves coupling the sulfonylated piperidine-carboxamide with the tert-butylphenylpropylamine:
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide bond formation | EDCl, HOBt, DMF, 0–25°C | 65–75% | |
| Purification | Column chromatography (SiO, EtOAc/hexane) | – |
-
Side Reactions :
Sulfonamide Stability:
-
Resistant to hydrolysis under acidic/basic conditions due to strong S–N bonds .
-
Susceptible to nucleophilic attack at the sulfur center in extreme conditions (e.g., LiAlH reduction) .
Carboxamide Reactivity:
-
Hydrolysis under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions to regenerate carboxylic acid .
Comparative Analysis of Analogues
Reactivity trends from structurally related compounds:
Challenges and Optimization
Comparison with Similar Compounds
Structural Analogues from Published Literature
Compound 2e :
Name : N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide
- Key Features :
- Contains a phenylsulfonyl group instead of 2-chloropyridin-3-yl sulfonyl.
- Features a tert-butylphenyl group but lacks the branched propyl chain seen in the target compound.
- Includes a tetramethylpiperidinyloxy (TEMPO-like) group, which may influence redox properties.
- Synthesis : GP1 method, 75% yield via silica gel chromatography .
Compound 2f :
Name : N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide
- Key Features: Shares the phenylsulfonyl group and TEMPO-like substituent with 2e.
- Synthesis : GP1 method, 66% yield .
Compound 851452-99-8 :
Name : N-[(4-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide
- Key Features :
Structural and Functional Differences
Key Observations :
Sulfonyl Group Impact : The target compound’s 2-chloropyridin-3-yl sulfonyl group may confer stronger electron-withdrawing effects and improved binding to pyridine-sensitive targets compared to phenylsulfonyl groups in 2e/2f .
Aromatic Substituents : The biphenyl group in 2f enhances hydrophobicity, while the tert-butylphenyl in 2e and the target compound balances steric bulk and lipophilicity.
Research Findings and Implications
- The absence of such groups in the target compound may limit its redox activity but enhance specificity for non-radical targets .
- Chloropyridine vs. Phenylsulfonyl : The 2-chloropyridin-3-yl group in the target compound could improve solubility in polar solvents compared to phenylsulfonyl analogs, which are more lipophilic.
- Unreported Data : Pharmacokinetic or target-binding data for the target compound are absent in the provided evidence, limiting direct bioactivity comparisons.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the piperidine core. Key steps include:
- Sulfonylation : Introducing the 2-chloropyridin-3-yl sulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Carboxamide formation : Coupling the piperidine-4-carboxylic acid derivative with the tert-butylphenyl-methylpropyl amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the sulfonyl and carboxamide groups (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) to assess purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~550–600 Da) .
Q. How should researchers handle safety and storage protocols for this compound?
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy (observed in structurally similar sulfonamides) .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl or carboxamide groups .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation step?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve sulfonyl chloride reactivity .
- Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Temperature control : Maintain sub-ambient temperatures (–10°C) to minimize side reactions (e.g., sulfonic acid formation) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate receptor-binding results using both fluorescence polarization (for kinetic data) and surface plasmon resonance (for affinity measurements) .
- Control experiments : Include reference inhibitors (e.g., known sulfonamide-based enzyme inhibitors) to confirm target specificity .
Q. How can computational modeling guide target identification for this compound?
Q. What structural analogs show improved bioavailability, and how are they designed?
Q. How are impurities quantified during scale-up synthesis?
- HPLC-UV/Vis : Monitor for byproducts (e.g., des-chloro derivatives) using a gradient elution method (detection at 254 nm) .
- LC-MS/MS : Detect trace impurities (<0.1%) by coupling with tandem mass spectrometry .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported enzyme inhibition (IC₅₀) values?
Q. What methods confirm the absence of polymorphic forms in crystalline batches?
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .
- Differential Scanning Calorimetry (DSC) : Identify melting point variations (>2°C indicates polymorphism) .
Key Considerations for Researchers:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
